2(5H)-Thiophenone, 5-pentyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Thiophenone, 5-pentyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of pentylmagnesium bromide with 2-furancarboxaldehyde followed by cyclization can yield 5-pentyl-2(5H)-furanone .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The reaction conditions often include controlled temperatures and pressures to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2(5H)-Thiophenone, 5-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent but may include the use of acids, bases, or other catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2(5H)-Thiophenone, 5-pentyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2(5H)-Thiophenone, 5-pentyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Methyl-2(5H)-furanone: Another furanone with a fruity aroma, commonly found in tomatoes.
2-Nonenoic acid gamma-lactone: A related compound with similar structural features and applications.
Uniqueness: 2(5H)-Thiophenone, 5-pentyl- is unique due to its specific structural configuration and the resulting properties. Its distinct aroma and biological activity set it apart from other similar compounds .
Properties
CAS No. |
113330-82-8 |
---|---|
Molecular Formula |
C9H14OS |
Molecular Weight |
170.27 g/mol |
IUPAC Name |
2-pentyl-2H-thiophen-5-one |
InChI |
InChI=1S/C9H14OS/c1-2-3-4-5-8-6-7-9(10)11-8/h6-8H,2-5H2,1H3 |
InChI Key |
UBHORDSKQPPDHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C=CC(=O)S1 |
Origin of Product |
United States |
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